

Antitumor agent-153 chemical structure and properties

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Compound of Interest

Compound Name: Antitumor agent-153

Cat. No.: B15135703

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Technical Guide: Antitumor Agent-153

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structures, properties, and mechanisms of action of two distinct compounds identified as "**Antitumor agent-153**" in scientific literature. This document is intended for an audience of researchers, scientists, and drug development professionals.

Compound 1: 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde

This agent, referred to as "Anticancer agent 153" or "Compound 3" in its primary publication, is a novel 1,4-disubstituted 1,2,3-triazole derivative.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Chemical Structure and Properties

Property	Value	Reference
IUPAC Name	4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde	
Molecular Formula	C ₁₆ H ₁₁ Cl ₂ N ₃ O ₃	N/A
Molecular Weight	364.18 g/mol	N/A
CAS Number	Not specified in the provided literature.	N/A
Appearance	Colorless crystals	
Crystal System	Monoclinic	
Space Group	P2 ₁ /c	

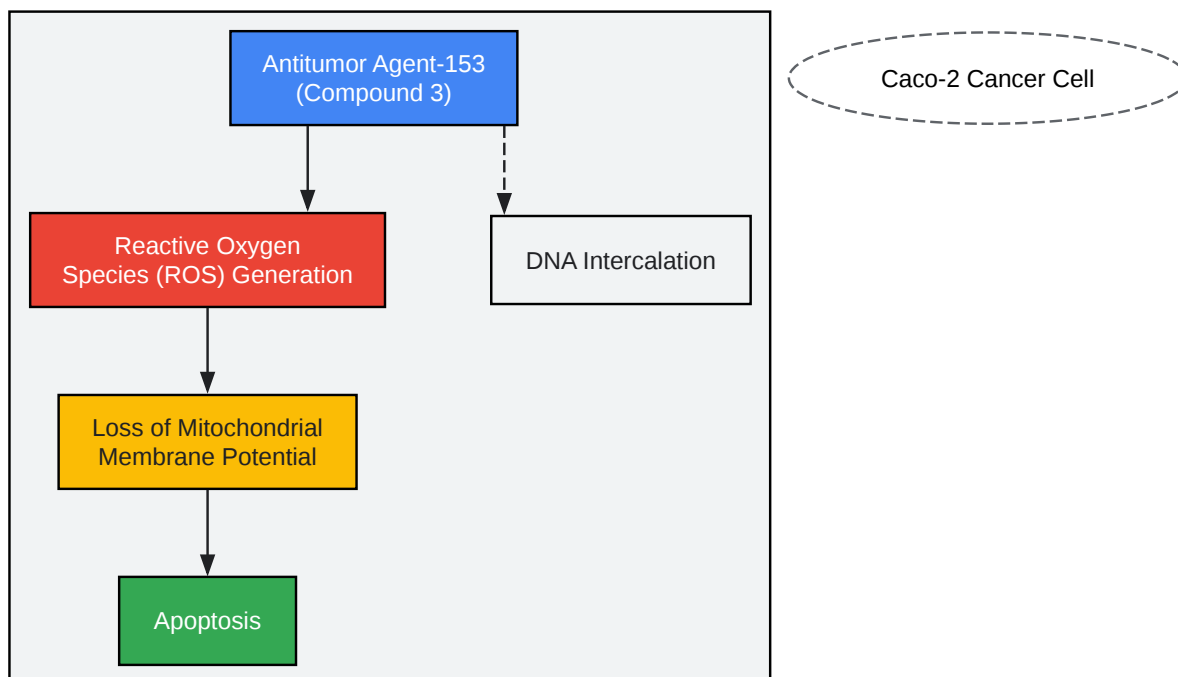
Antitumor Activity

This compound has demonstrated significant cytotoxic activity against various human cancer cell lines. Its efficacy is compared with established chemotherapy agents in the table below.

Cell Line	Cancer Type	IC ₅₀ (μM) at 48h	Cisplatin IC ₅₀ (μM)	Etoposide IC ₅₀ (μM)	Reference
Caco-2	Colorectal Adenocarcinoma	16.63 ± 0.27	>25	>25	
LNCaP	Prostate Carcinoma	21.09 ± 0.52	>25	>25	
MDA-MB-231	Breast Cancer	23.81 ± 0.45	>25	>25	
HEK-293	Normal (Control)	>25	>25	>25	

Mechanism of Action

The primary antitumor mechanism of this agent is the induction of apoptosis through the generation of Reactive Oxygen Species (ROS). This is associated with a significant loss of mitochondrial membrane potential (MMP) in cancer cells. The compound has also been shown to interact with Calf Thymus DNA (CT-DNA) via intercalation and with bovine serum albumin (BSA) through both polar and hydrophobic interactions.



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Caption: Mechanism of action for **Antitumor Agent-153** (Compound 3).

Experimental Protocols

Synthesis: The synthesis is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. The key starting materials are 1,2-dichloro-4-isocyanatobenzene and 2,4-dihydroxybenzaldehyde, which are processed through several steps to yield the final product.

Cytotoxicity Assay (MTT Assay):

- Human cancer cell lines (MDA-MB-231, LNCaP, Caco-2) and a normal cell line (HEK-293) were cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
- Cells were seeded into 96-well plates at a density of 1x10⁴ cells/well and incubated for 24 hours.
- The synthesized compound was added to the wells at various concentrations and incubated for 48 hours.
- After incubation, 10 µL of MTT reagent (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours.
- The formazan crystals formed were dissolved in 100 µL of DMSO.
- The absorbance was measured at 570 nm using a microplate reader to determine cell viability. The IC₅₀ values were calculated from the dose-response curves.

Compound 2: OM-153 (Tankyrase Inhibitor)

OM-153 is a potent, selective, and orally bioavailable 1,2,4-triazole-based inhibitor of Tankyrase 1 and 2 (TNKS1/2).

Chemical Structure and Properties

Property	Value	Reference
Chemical Class	1,2,4-triazole derivative	
CAS Number	2406278-81-5	
Molecular Formula	Not explicitly stated, but structure is available.	
Molecular Weight	Not explicitly stated.	N/A
Target	Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2)	

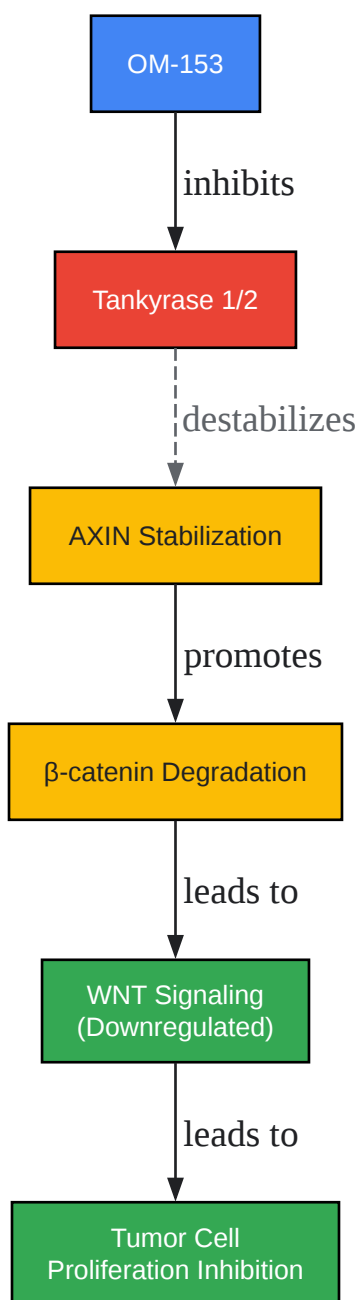
Inhibitory Activity

OM-153 demonstrates high potency in both biochemical and cellular assays.

Assay Type	Target/Pathway	IC ₅₀ / GI ₅₀	Reference
Biochemical Assay	Tankyrase 1 (TNKS1)	13 nM	
Biochemical Assay	Tankyrase 2 (TNKS2)	2 nM	
Cellular Reporter Assay	Wnt/β-catenin Signaling (HEK293)	0.63 nM	
Cell Growth Assay	COLO 320DM (APC-mutated)	GI ₅₀ : 10 nM, GI ₂₅ : 2.5 nM	
Cell Growth Assay	RKO (APC-wild-type)	GI ₅₀ > 10,000 nM	

Mechanism of Action

Tankyrases (TNKS1/2) are enzymes that poly-ADP-ribosylate (PARylate) target proteins, marking them for degradation. A key target is AXIN, a component of the β-catenin destruction complex. By inhibiting tankyrases, OM-153 stabilizes AXIN, which in turn enhances the degradation of β-catenin. This downregulates the WNT/β-catenin signaling pathway, which is often hyperactivated in cancers like colorectal carcinoma.



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Caption: WNT/β-catenin signaling inhibition by OM-153.

Experimental Protocols

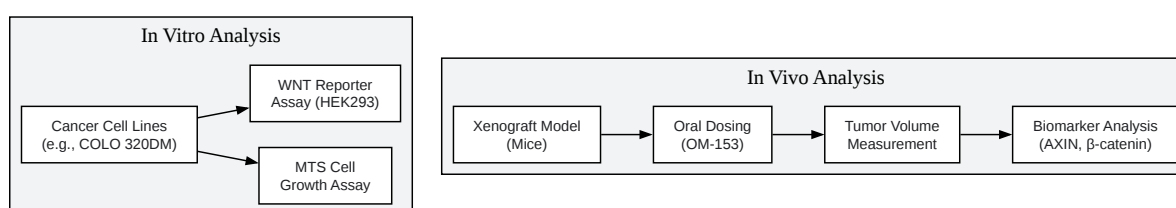
Animal Xenograft Studies (COLO 320DM):

- COLO 320DM colon carcinoma cells were implanted subcutaneously into immunodeficient mice.

- Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups.
- OM-153 was administered orally, twice daily, at doses ranging from 0.33 to 10 mg/kg.
- Tumor volume and body weight were monitored regularly throughout the study.
- At the end of the study, tumors were excised for biomarker analysis (e.g., immunoblotting for AXIN1/2 and β -catenin).

Cell Growth Assay (MTS):

- APC-mutated (COLO 320DM) and APC-wild-type (RKO) cells were seeded in 96-well plates.
- Cells were treated with various concentrations of OM-153.
- After 5 days of incubation, cell proliferation was measured using the MTS colorimetric assay at an absorbance of 490 nm.
- Growth inhibition percentages (GI₅₀ and GI₂₅) were calculated based on the comparison to vehicle-treated control cells.



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Caption: General experimental workflow for OM-153 evaluation.

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